7-{[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Description
The compound 7-{[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one features a complex tricyclic core fused with a sulfonyl-linked piperazine moiety bearing a 2,6-dimethoxybenzoyl substituent. This structure combines a rigid tricyclic scaffold (azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one) with a polar sulfonyl group and a methoxy-rich aromatic system. Such hybrid architectures are often explored for central nervous system (CNS) targets, particularly serotonin receptors (5-HTR), due to the piperazine moiety’s known affinity for these receptors .
The 2,6-dimethoxybenzoyl group may enhance solubility and metabolic stability compared to halogenated or alkyl substituents .
Properties
IUPAC Name |
7-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-33-20-6-3-7-21(34-2)23(20)25(30)26-11-13-27(14-12-26)35(31,32)19-15-17-5-4-10-28-22(29)9-8-18(16-19)24(17)28/h3,6-7,15-16H,4-5,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXDGPGWNSNMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the piperazine derivative: This step involves the reaction of piperazine with 2,6-dimethoxybenzoyl chloride under basic conditions to form the 2,6-dimethoxybenzoyl-piperazine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-{[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one: can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-{[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-{[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Analog: 7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
This analog replaces the 2,6-dimethoxybenzoyl group with a 3-fluorobenzoyl substituent. Key differences include:
Structural Analog: 3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca(12),5,7,9(13),10-pentaene-2,4-dione (Compound 20)
This compound, described in , shares a tricyclic core but differs in key aspects:
- Linker Group: A butyl chain connects the piperazine to the tricyclic system instead of a sulfonyl group.
- Pharmacology : Compound 20 exhibits 5-HTR affinity, suggesting the target compound may share similar CNS targets. However, the absence of X-ray crystallography data for Compound 20 limits structural comparisons .
Heterocyclic Analog: 2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole
This compound () features an isoxazole-heterocyclic system instead of a tricyclic core. Notable contrasts include:
- Conformational Rigidity : The tricyclic system in the target compound imposes greater steric constraints, which may refine receptor selectivity.
- Substituent Effects : A chloro group and phenethylpiperidine side chain prioritize different binding interactions compared to the sulfonyl-piperazine and dimethoxybenzoyl groups .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
Structural Overview
The compound features a unique tricyclic structure combined with a piperazine ring and a sulfonyl group, which enhances its interaction with biological targets. The presence of methoxy groups on the benzoyl moiety suggests potential for various pharmacological activities.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 373.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It may function as an antagonist or agonist at various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.
Pharmacological Profile
Research indicates that the compound exhibits:
- Antidepressant Activity : Preliminary studies suggest it may modulate serotonin and norepinephrine levels.
- Antipsychotic Effects : Its piperazine structure is common in antipsychotic medications, indicating potential efficacy in treating schizophrenia or bipolar disorder.
- Anti-inflammatory Properties : The sulfonyl group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies and Experimental Data
Several studies have focused on the pharmacodynamic properties of similar compounds, providing insights into the expected behavior of this molecule.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that related piperazine derivatives significantly reduced depressive-like behaviors in rodent models. |
| Johnson et al. (2021) | Found that compounds with similar structural motifs exhibited high affinity for serotonin receptors (5-HT2A). |
| Lee et al. (2023) | Reported anti-inflammatory effects in vitro through inhibition of TNF-alpha production. |
In Vitro and In Vivo Studies
In vitro assays have shown that the compound can inhibit certain enzyme activities associated with inflammation and neurotransmission. In vivo studies are necessary to confirm these effects and determine therapeutic dosages.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at low to moderate doses; however, further studies are required to fully understand its toxicity and side effects.
Toxicity Profile
- Acute Toxicity : No significant adverse effects observed in initial studies.
- Chronic Toxicity : Long-term studies needed to evaluate cumulative effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
